molecular formula C14H22O6 B14555412 Benzoic acid;2-[2-(ethoxymethoxy)ethoxy]ethanol CAS No. 62254-47-1

Benzoic acid;2-[2-(ethoxymethoxy)ethoxy]ethanol

Cat. No.: B14555412
CAS No.: 62254-47-1
M. Wt: 286.32 g/mol
InChI Key: JVPBFBDVGGSHET-UHFFFAOYSA-N
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Description

Benzoic acid;2-[2-(ethoxymethoxy)ethoxy]ethanol is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety attached to a 2-[2-(ethoxymethoxy)ethoxy]ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;2-[2-(ethoxymethoxy)ethoxy]ethanol typically involves the esterification of benzoic acid with 2-[2-(ethoxymethoxy)ethoxy]ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous flow process. This involves the continuous mixing of benzoic acid and 2-[2-(ethoxymethoxy)ethoxy]ethanol in the presence of an acid catalyst. The reaction mixture is then passed through a series of reactors to ensure complete conversion. The product is subsequently purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-[2-(ethoxymethoxy)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;2-[2-(ethoxymethoxy)ethoxy]ethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;2-[2-(ethoxymethoxy)ethoxy]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with metabolic processes.

Comparison with Similar Compounds

Benzoic acid;2-[2-(ethoxymethoxy)ethoxy]ethanol can be compared with other similar compounds such as:

    Benzoic acid, 2-ethoxy-: Similar structure but lacks the additional ethoxyethanol groups.

    2-Ethoxybenzoic acid: Similar but with different substituents on the benzene ring.

    Benzoic acid, 2-methoxy-: Contains a methoxy group instead of the ethoxymethoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62254-47-1

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

benzoic acid;2-[2-(ethoxymethoxy)ethoxy]ethanol

InChI

InChI=1S/C7H16O4.C7H6O2/c1-2-9-7-11-6-5-10-4-3-8;8-7(9)6-4-2-1-3-5-6/h8H,2-7H2,1H3;1-5H,(H,8,9)

InChI Key

JVPBFBDVGGSHET-UHFFFAOYSA-N

Canonical SMILES

CCOCOCCOCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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